

In-Depth Technical Guide: 10-Camphorsulfonic Acid Ethyl Ester

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Compound of Interest

Compound Name: 10-Camphorsulfonic acid ethyl ester

Cat. No.: B15554144

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **10-Camphorsulfonic acid ethyl ester**, a compound of interest in synthetic chemistry and pharmaceutical development. This document details its chemical properties, synthesis, analytical detection, and potential biological implications, particularly concerning its classification as a potential genotoxic impurity (PGI).

Chemical and Physical Properties

10-Camphorsulfonic acid ethyl ester is a derivative of camphor, a bicyclic monoterpene. The properties of this compound can vary slightly depending on its stereochemistry. The racemic form, denoted as **(\pm)-10-Camphorsulfonic acid ethyl ester**, and specific stereoisomers such as **(1S)-(+)-10-Camphorsulfonic acid ethyl ester** are commercially available.

Table 1: Physicochemical Data for **10-Camphorsulfonic Acid Ethyl Ester**

Property	Value	CAS Number	Reference
Molecular Formula	C ₁₂ H ₂₀ O ₄ S	(±): 108481-13-6(1S)- (+): 154335-57-6	[1] [2]
Molecular Weight	260.35 g/mol	(±): 108481-13-6(1S)- (+): 154335-57-6	[1] [2]
Melting Point	72-75 °C (decomposes)	(±): 108481-13-6	[1]
Boiling Point	394.9 ± 15.0 °C (Predicted)	(±): 108481-13-6	[1]
Density	1.203 ± 0.06 g/cm ³ (Predicted)	(±): 108481-13-6	[1]
Solubility	Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)	(±): 108481-13-6	[1]

Synthesis of 10-Camphorsulfonic Acid Ethyl Ester

The synthesis of **10-Camphorsulfonic acid ethyl ester** is typically achieved through the esterification of 10-Camphorsulfonic acid with ethanol. A common and well-established method for this transformation is the Fischer-Speier esterification, which involves reacting a carboxylic acid (or in this case, a sulfonic acid) with an alcohol in the presence of a strong acid catalyst.[\[3\]](#) [\[4\]](#)

Experimental Protocol: Synthesis via Fischer-Speier Esterification

This protocol describes a plausible method for the synthesis of **10-Camphorsulfonic acid ethyl ester** based on the principles of Fischer-Speier esterification.

Materials:

- (±)-10-Camphorsulfonic acid

- Anhydrous ethanol
- Concentrated sulfuric acid (catalyst)
- Toluene
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Dean-Stark apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add (\pm) -10-Camphorsulfonic acid (1 equivalent), a large excess of anhydrous ethanol (e.g., 10-20 equivalents), and a suitable solvent such as toluene.
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.
- Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.^[4]
- Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical methods.

- Once the reaction is complete, allow the mixture to cool to room temperature.
- Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude **10-Camphorsulfonic acid ethyl ester**.
- The crude product can be further purified by column chromatography or recrystallization.

Analytical Detection

As a potential genotoxic impurity in active pharmaceutical ingredients (APIs), sensitive and accurate analytical methods are crucial for the detection and quantification of **10-Camphorsulfonic acid ethyl ester**. Gas chromatography-flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for this purpose.^[5]

Experimental Protocol: Detection by GC-MS

This protocol outlines a general procedure for the detection of **10-Camphorsulfonic acid ethyl ester** in a sample matrix.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Appropriate capillary column (e.g., DB-5ms)

Sample Preparation:

- Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., dichloromethane).

- Prepare a series of calibration standards of **10-Camphorsulfonic acid ethyl ester** in the same solvent.
- If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

GC-MS Conditions (Illustrative):

- Injector Temperature: 250 °C
- Carrier Gas: Helium
- Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-400

Data Analysis:

- Identify the peak corresponding to **10-Camphorsulfonic acid ethyl ester** based on its retention time and mass spectrum.
- Quantify the analyte by comparing its peak area to the calibration curve generated from the standards.

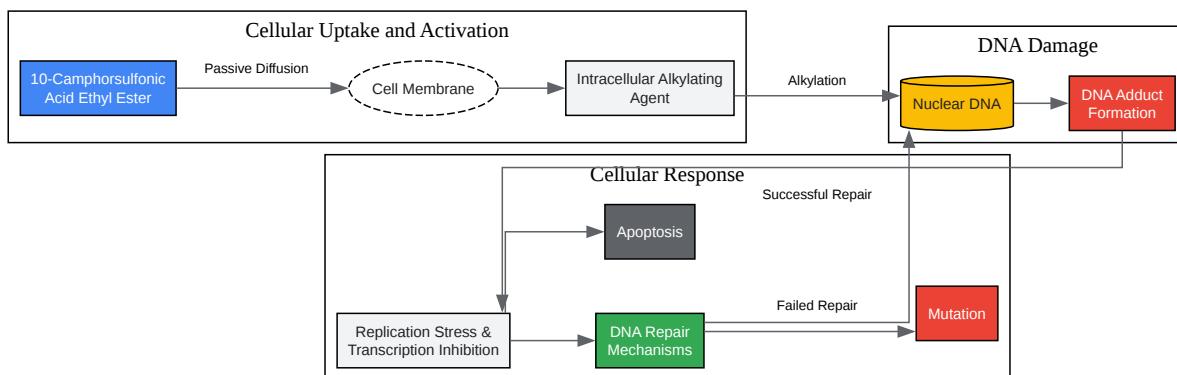
Biological Implications and Genotoxicity

10-Camphorsulfonic acid ethyl ester is classified as a potential genotoxic impurity (PGI).^[5] PGIs are compounds that have the potential to damage DNA, leading to mutations and potentially cancer. As an alkyl sulfonate, it is structurally alerting for genotoxicity.

While specific studies detailing the interaction of **10-Camphorsulfonic acid ethyl ester** with cellular signaling pathways are not readily available in the public domain, its genotoxic potential suggests an interaction with DNA. Alkylating agents, such as sulfonate esters, can react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, and if not repaired, can lead to mutations.

Generalized Pathway of Genotoxicity for Alkylating Agents

The following diagram illustrates a generalized pathway by which an alkylating agent like **10-Camphorsulfonic acid ethyl ester** could exert its genotoxic effects.



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Caption: Generalized pathway of genotoxicity for an alkylating agent.

Conclusion

10-Camphorsulfonic acid ethyl ester is a compound with significant relevance in the pharmaceutical industry, primarily due to its potential as a genotoxic impurity. A thorough understanding of its chemical properties, synthesis, and analytical detection is essential for

researchers and professionals in drug development and quality control. While its direct interaction with specific signaling pathways is not well-documented, its classification as a PGI warrants careful control and monitoring in pharmaceutical preparations. The experimental protocols and data presented in this guide provide a foundational resource for working with this compound.

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